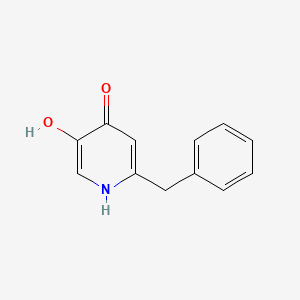

2-Benzyl-5-hydroxypyridin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-hydroxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-7-10(13-8-12(11)15)6-9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOOWKFFSLFTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=O)C(=CN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194473-23-8 | |

| Record name | 2-benzyl-5-hydroxy-1,4-dihydropyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Benzyl 5 Hydroxypyridin 4 1h One and Its Analogues

Strategies for Core Pyyridinone Scaffold Construction

The foundational step in synthesizing these complex molecules is the construction of the pyridinone ring. Various methodologies have been developed to achieve this, ranging from classical cyclization reactions to more modern one-pot approaches and the use of readily available precursors.

Cyclization and Condensation Reactions

Cyclization and condensation reactions are fundamental to the formation of the pyridinone scaffold. These reactions typically involve the formation of one or more new rings from one or more molecules.

A common strategy involves the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. This has been utilized in the racemic total syntheses of related natural products like tenellin (B611285) and ilicicolin H. Another approach is the cyclocondensation of an isocyanate with a β-keto-ester enolate, which has also been applied to the synthesis of tenellin.

The Guareschi-Thorpe reaction represents a classic multi-component approach to synthesizing hydroxy-substituted pyridines. rsc.org This reaction traditionally involves the condensation of a β-diester with ammonium (B1175870) acetate (B1210297) and ethyl cyanoacetate. rsc.org More advanced versions of this reaction utilize ammonium carbonate in an aqueous medium, which serves as both a nitrogen source and a reaction promoter, offering a greener and more efficient synthetic route. rsc.org

Furthermore, polysubstituted 2-pyridones can be synthesized from the self-condensation and subsequent intramolecular nucleophilic cyclization of β-keto amides. researchgate.net This method is advantageous due to its mild reaction conditions and high yields. researchgate.net The reaction of enaminones with malononitrile (B47326) also provides a facile route to substituted pyridin-2(1H)-ones. researchgate.net

| Reaction Type | Starting Materials | Key Features | Reference |

| Dieckmann Condensation | Diesters | Intramolecular cyclization | |

| Isocyanate Cyclocondensation | Isocyanates, β-keto-ester enolates | Forms pyridone ring | |

| Guareschi-Thorpe Reaction | β-diesters, ammonium source, cyanoacetate | Multi-component synthesis | rsc.org |

| β-keto amide self-condensation | β-keto amides | Mild conditions, high yields | researchgate.net |

| Enaminone reaction | Enaminones, malononitrile | Facile synthesis | researchgate.net |

One-Pot Synthetic Approaches

One such approach involves a Vilsmeier-Haack reaction of readily available enaminones or 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans. researchgate.net This method proceeds through a proposed mechanism of sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization to yield highly substituted pyridin-2(1H)-ones. researchgate.net Another one-pot method utilizes a Curtius rearrangement of dienyl carboxylic acids, which then undergo a 6π-electrocyclization to form substituted 2-pyridone products. acs.org

Ultrasound irradiation has also been employed to promote a one-pot, four-component synthesis of pyridin-2(1H)-one derivatives from a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303). nih.gov This technique offers advantages such as shorter reaction times and excellent yields. nih.gov

| One-Pot Strategy | Key Reagents/Conditions | Mechanism Highlights | Reference |

| Vilsmeier-Haack Reaction | Enaminones, Vilsmeier reagent | Ring-opening, haloformylation, cyclization | researchgate.net |

| Curtius Rearrangement/Electrocyclization | Dienyl carboxylic acids | 6π-electrocyclization of dienyl isocyanates | acs.org |

| Ultrasound-Promoted Synthesis | Ketone, malononitrile, ethyl cyanoacetate, hydrazine hydrate | Four-component reaction | nih.gov |

Routes from Pyranone Precursors (e.g., Kojic Acid, Maltol)

Readily available and naturally derived pyranones, such as kojic acid and maltol (B134687), serve as excellent starting materials for the synthesis of hydroxypyridinones. These precursors already contain a significant portion of the final pyridinone structure, simplifying the synthetic process.

For instance, maltol can be reacted with an aminobenzoic acid to initiate the formation of a 3-hydroxypyridin-4-one derivative. nih.gov This initial product can then undergo further transformations to introduce various functionalities. nih.gov Similarly, kojic acid, which is a pyrone derivative, can be chemically transformed into hydroxypyridinones. nih.gov The synthesis often involves the reaction of a protected kojic acid derivative with an amine, which displaces the ring oxygen to form the corresponding pyridinone. researchgate.net

| Pyranone Precursor | Key Reaction Step | Resulting Scaffold | Reference |

| Maltol | Reaction with an amine (e.g., aminobenzoic acid) | 3-Hydroxy-4-pyridinone | nih.gov |

| Kojic Acid | Reaction with an amine | 5-Hydroxy-4-pyridinone | nih.govresearchgate.net |

Functionalization and Derivatization Approaches for 2-Benzyl-5-hydroxypyridin-4(1H)-one

Once the core pyridinone scaffold is established, further functionalization and derivatization are often necessary to modulate the compound's biological activity. These modifications can be targeted at various positions of the molecule.

Introduction and Modification of Benzyl (B1604629) and Other Aromatic/Alkyl Substituents

The substituent at the 2-position of the pyridinone ring plays a crucial role in determining the molecule's properties. The introduction and modification of the benzyl group or other aromatic and alkyl substituents are key synthetic steps.

In many synthetic routes starting from pyranone precursors, the substituent at the 2-position is introduced early in the synthesis. For example, a benzyl group can be incorporated by using a benzyl-substituted starting material.

For existing pyridinone cores, various methods can be employed to introduce or modify substituents. Cross-coupling reactions, for example, are powerful tools for creating carbon-carbon bonds and introducing a variety of aromatic and alkyl groups. Grignard reactions have also been investigated for the preparation of 1-(substituted benzyl)-1,2,3,4-tetrahydroisoquinoline models, which demonstrates a method for attaching benzyl groups to nitrogen-containing heterocycles. researchgate.net

Substitutions and Transformations at the Pyyridinone Ring (N1, C3, C5, C6)

The pyridinone ring itself offers multiple sites for substitution and transformation, allowing for the creation of a diverse library of analogues.

N1-Position: The nitrogen atom of the pyridinone ring can be readily alkylated or arylated. For instance, N-substituted 4,6-dimethyl-3-cyano-2-pyridones have been synthesized from acetylacetone (B45752) and the corresponding N-substituted cyanoacetamide. innovareacademics.in

C3-Position: The C3 position can be functionalized in various ways. For example, in the synthesis of certain HIV integrase inhibitors, carboxylic ester and carboxamide groups have been introduced at the C3 position of a naphthyridinone ring system, a close analogue of the pyridinone core. nih.gov

C5-Position: The hydroxyl group at the C5 position is a key feature of these compounds and can also be a site for modification. For example, O-substituted derivatives can be prepared, although this can sometimes be challenging.

C6-Position: The C6 position can also be substituted. For instance, 3-cyano-pyridones with various alkyl substituents at the C5 and C6 positions have been synthesized and studied. innovareacademics.in

The following table summarizes some of the key functionalization strategies:

| Position | Modification | Example Reaction/Reagents | Reference |

| N1 | Alkylation/Arylation | N-substituted cyanoacetamide | innovareacademics.in |

| C3 | Carboxylation/Amidation | Introduction of ester or amide groups | nih.gov |

| C5 | O-substitution | - | - |

| C6 | Alkylation | Introduction of alkyl groups | innovareacademics.in |

Chemo- and Regioselective Synthesis Protocols

The regioselective synthesis of substituted 5-hydroxypyridin-4(1H)-ones is paramount to ensure the correct placement of the benzyl group at the C2 position and the hydroxyl group at the C5 position. While a definitive, single-step synthesis for this compound is not prominently documented, established strategies for analogous compounds provide a clear blueprint.

A common and effective strategy for constructing the 3-hydroxypyridin-4-one core involves a multi-step process starting from accessible precursors like maltol. For instance, a four-step synthesis has been successfully used to create 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions. nih.gov This process begins with maltol, which reacts with an amine to form the N-substituted pyridinone ring. nih.gov

General Synthetic Strategy from Maltol:

N-Arylation: Maltol is reacted with a primary amine (e.g., 3-aminobenzoic acid) to form the corresponding 1-aryl-2-methyl-3-hydroxypyridin-4(1H)-one.

Esterification/Amidation: The functional group on the N-aryl substituent is then modified. For example, a carboxylic acid can be converted to an ester or an acyl hydrazide. nih.gov

Condensation: The intermediate is further reacted, for instance, via condensation with various aldehydes to yield the final products. nih.gov

To achieve the target 2-benzyl substitution, this strategy would require significant modification, likely involving a starting material other than maltol that already contains the benzyl group in the correct position or allows for its introduction.

Another powerful approach for the de novo synthesis of highly substituted hydroxypyridines involves cycloaddition reactions. An efficient method utilizes the reaction of 1-alkoxy-1-azadienes with α,α-dicyanoalkenes, which proceeds with complete regiocontrol to afford 3-hydroxypyridines. acs.org Quantum mechanics calculations have confirmed that a concerted cycloaddition mechanism and thermodynamic control are responsible for the high selectivity of this reaction. acs.org Adapting such a cycloaddition strategy could provide a viable, regioselective route to the this compound core.

Advanced Catalytic Methods in Pyridinone Synthesis

Catalysis offers elegant solutions for improving the efficiency, selectivity, and environmental footprint of pyridinone synthesis. Both biocatalysis and transition metal catalysis have been effectively applied in the synthesis of pyridinone and dihydropyridinone structures.

A notable example is the chemoenzymatic synthesis of optically active 4-aryl-3,4-dihydropyridin-2-ones. This method employs a lipase (B570770) from Candida rugosa (CRL) to catalyze a key hydrolysis step, resulting in products with very high enantiomeric excess (94–99% ee). rsc.org These chiral dihydropyridinones are valuable intermediates that can be converted into highly functionalized 1,4-dihydropyridines. rsc.org

Transition metals are also pivotal in the synthesis and functionalization of the pyridinone core.

Copper Catalysis: A 5-methoxy substituted 3-hydroxypyridin-4-one has been successfully synthesized from a 5-bromo analogue using sodium methoxide (B1231860) in the presence of a copper(I) catalyst. researchgate.net

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are frequently used to modify hydroxypyridine derivatives, enabling the introduction of various substituents. acs.org

Catalytic Hydrogenation: In the synthesis of related heterocyclic systems like quinolizinones, catalytic hydrogenation is a key step to produce the saturated ring system from an unsaturated precursor. nih.gov

These catalytic methods underscore the modern approaches being taken to access complex pyridinone structures with high precision and efficiency.

Analytical Techniques for Structural Elucidation of Synthetic Products

The unambiguous determination of the chemical structure of this compound is a critical step that relies on a combination of powerful spectroscopic and analytical techniques. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would provide key information. The benzyl group would exhibit characteristic signals for the aromatic protons (typically in the δ 7.2-7.5 ppm range) and a singlet for the methylene (B1212753) (-CH₂) protons. The protons on the pyridinone ring would appear as distinct signals, with their chemical shifts and coupling constants confirming their relative positions.

¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon (C=O) of the pyridinone ring, which would appear at a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Pyridinone Ring Protons | ¹H NMR | ~6.5 - 8.0 | Two distinct signals, likely doublets, confirming substitution pattern. |

| Benzyl Aromatic Protons | ¹H NMR | ~7.2 - 7.5 | Multiplet integrating to 5 protons. |

| Benzyl Methylene Protons (-CH₂) | ¹H NMR | ~4.0 - 4.5 | Singlet integrating to 2 protons. |

| Hydroxyl Proton (-OH) | ¹H NMR | Variable | Broad singlet, position is concentration and solvent dependent. May exchange with D₂O. |

| Pyridinone Carbonyl Carbon (C=O) | ¹³C NMR | ~160 - 175 | Characteristic signal for a ketone/amide carbonyl. |

| Pyridinone Ring Carbons | ¹³C NMR | ~110 - 150 | Signals for the four sp² carbons in the ring. |

| Benzyl Carbons | ¹³C NMR | ~125 - 140 (Aromatic), ~40-50 (CH₂) | Signals for the aromatic carbons and the methylene carbon. |

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₂H₁₁NO₂), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion peak.

X-ray Crystallography: For absolute confirmation of the structure, single-crystal X-ray diffraction is the gold standard. mdpi.com This technique provides a three-dimensional model of the molecule, confirming the connectivity of all atoms and the regiochemistry of the substituents. It requires growing a suitable single crystal of the compound, which can be a challenging step. The resulting data includes precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carbonyl groups. mdpi.com

Theoretical Investigations of 2 Benzyl 5 Hydroxypyridin 4 1h One Electronic Structure and Reactivity

Quantum Chemical Studies

Quantum chemical studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and reactivity of pyridinone derivatives. These methods allow for the calculation of various molecular descriptors that correlate with experimental observations.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for predicting the molecular geometry and electronic properties of chemical compounds. By using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), researchers can model the structure and behavior of molecules like 2-Benzyl-5-hydroxypyridin-4(1H)-one with a high degree of accuracy. ejosat.com.tr These calculations provide a foundation for understanding the molecule's frontier molecular orbitals, electrostatic potential, and charge distribution.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For derivatives of benzyl-dihydropyridinone, the HOMO and LUMO energies have been calculated. For instance, in a related compound, 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, the calculated HOMO-LUMO energy gap was found to be 3.6671 eV. nih.gov The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

| Orbital | Energy (eV) |

|---|---|

| LUMO+1 | -1.0100 |

| LUMO | -1.8307 |

| HOMO | -5.5078 |

| HOMO-1 | -5.8632 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ejosat.com.trresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) areas.

In an MEP map, red colors signify regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue areas indicate lower electron density and positive electrostatic potential, which are the preferred sites for nucleophilic attack. researchgate.net Green regions represent areas with a near-zero potential. wolfram.com

For heterocyclic compounds, the MEP map can highlight the electronegative atoms, such as oxygen and nitrogen, as the most electron-rich centers. researchgate.netchemrxiv.org This visual representation of charge distribution is crucial for understanding intermolecular interactions, including hydrogen bonding. chemrxiv.org

In a related triazole derivative, Mulliken charge analysis has been used to identify the electrophilic and nucleophilic centers within the molecule. ejosat.com.tr The calculated charges on individual atoms can provide insights into the local reactivity and the nature of chemical bonds.

Tautomerism and Isomerization of Pyridinone Structures

Pyridinone structures, including this compound, can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.orglibretexts.org

Keto-Enol Tautomeric Equilibria

A prominent form of tautomerism in hydroxypyridinones is the keto-enol equilibrium. libretexts.orglibretexts.orgyoutube.com The "keto" form contains a carbonyl group (C=O), while the "enol" form features a hydroxyl group (-OH) attached to a carbon-carbon double bond. libretexts.orglibretexts.org

The position of this equilibrium is influenced by several factors, including the solvent and the presence of intramolecular hydrogen bonding. masterorganicchemistry.com In many simple carbonyl compounds, the keto form is generally more stable and therefore predominates at equilibrium. libretexts.org However, in certain cases, such as with 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, shifting the equilibrium towards the enol tautomer. libretexts.orglibretexts.org The ability of the pyridinone ring to potentially gain aromatic character in one of its tautomeric forms can also be a powerful driving force influencing the equilibrium. libretexts.org

The interconversion between the keto and enol forms can be catalyzed by both acids and bases. masterorganicchemistry.comyoutube.com Understanding the tautomeric preferences of this compound is essential for predicting its chemical behavior and biological activity, as different tautomers can exhibit distinct properties and reactivity. masterorganicchemistry.com

Environmental and Solvent Effects on Tautomeric Forms

The tautomeric equilibrium of this compound, the interconversion between its different structural isomers, is significantly influenced by its surrounding environment, particularly the solvent. The polarity and hydrogen-bonding capabilities of the solvent can stabilize one tautomeric form over another, thereby shifting the equilibrium. nih.govnih.gov

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the relative stabilities of the tautomers in various solvents. These calculations can model the effect of the solvent implicitly, using a polarizable continuum model (PCM), or explicitly, by including individual solvent molecules in the calculation.

Generally, polar solvents are expected to favor the more polar tautomer. For instance, in hydroxypyridine systems, the pyridinone (keto) form is often more polar than the hydroxypyridine (enol) form. Therefore, an increase in solvent polarity would be predicted to shift the equilibrium towards the keto form. The ability of the solvent to act as a hydrogen bond donor or acceptor also plays a crucial role in stabilizing the different tautomers. nih.govnih.gov

To illustrate the solvent effects, consider the following hypothetical data based on trends observed for similar compounds:

Table 1: Predicted Tautomeric Population of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Predicted Dominant Tautomer | Predicted Population (%) - Keto Form | Predicted Population (%) - Enol Form |

| n-Hexane | 1.88 | Enol | 30 | 70 |

| Chloroform | 4.81 | Enol | 45 | 55 |

| Tetrahydrofuran (THF) | 7.52 | Keto | 60 | 40 |

| Acetonitrile | 37.5 | Keto | 85 | 15 |

| Water | 80.1 | Keto | 95 | 5 |

Note: This table is illustrative and based on general principles of solvent effects on hydroxypyridine tautomerism. Actual experimental values may vary.

Reactivity and Stability Predictions Based on Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of its molecular orbitals, are key determinants of its reactivity and stability. Computational methods like DFT are instrumental in predicting these properties. nih.govbohrium.com

Key electronic properties that are often analyzed include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.netnih.govmdpi.com The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule, helping to understand its stability and reactivity patterns. nih.govresearchgate.net

Based on these analyses, predictions about the molecule's stability and how it will interact with other chemical species can be made. For instance, a molecule with a large HOMO-LUMO gap is generally considered to be more stable and less reactive.

Table 2: Calculated Electronic Properties of this compound (Keto Tautomer) in the Gas Phase (Illustrative)

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 7.5 eV |

| Electron Affinity | 1.2 eV |

Note: These values are hypothetical and intended to illustrate the types of data generated from computational studies. They are based on typical values for similar heterocyclic compounds.

Structure Activity Relationship Sar Studies of 2 Benzyl 5 Hydroxypyridin 4 1h One Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological profile of 2-Benzyl-5-hydroxypyridin-4(1H)-one derivatives is profoundly influenced by the nature and position of various substituents. Modifications to the benzyl (B1604629) group, the core functional groups, and the pyridinone ring itself can lead to significant changes in activity.

Role of the Benzyl Moiety and its Modifications

The benzyl group at the C2-position of the pyridinone ring is a crucial determinant of biological activity. Its substitution pattern on the phenyl ring can modulate potency and selectivity. Studies on related heterocyclic compounds have shown that both electron-donating and electron-withdrawing groups on the phenyl ring can be well-tolerated, often leading to compounds with significant biological activity. acs.org

For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, various substitutions on the benzyl ring were explored to optimize their inhibitory potency. nih.gov The presence of substituents like fluorine on the phenyl ring of related nitrogen-containing heterocyclic compounds has been shown to influence activity, with the number and position of these substituents playing a key role. mdpi.comnih.gov Specifically, compounds with a 2,4-difluorophenyl motif have demonstrated high potency in certain assays. mdpi.comnih.gov

Furthermore, modifications are not limited to substitution. The replacement of the phenyl ring with other aromatic or heteroaromatic systems is a common strategy in medicinal chemistry to alter properties like metabolic stability. niper.gov.in The flexibility of the benzyl group can also be constrained through ring closure strategies to lock the molecule into a more bioactive conformation. nih.gov

Table 1: Impact of Benzyl Moiety Modifications on Biological Activity

| Modification | Observation | Potential Outcome | Reference |

|---|---|---|---|

| Substitution on the Phenyl Ring | Electron-donating and electron-withdrawing groups are often well-tolerated. | Modulation of potency and selectivity. | acs.org |

| Fluorine Substitution | Number and position of fluorine atoms can significantly influence inhibitory activity. | Enhanced potency, as seen with di- and tri-substituted analogs. | mdpi.comnih.gov |

| Replacement of Phenyl Ring | Replacing the phenyl ring with pyridyl or pyrimidyl rings. | Can improve metabolic stability. | niper.gov.in |

| Conformational Restriction | Locking the benzyl group's conformation through cyclization. | Can improve binding affinity. | nih.gov |

Influence of Hydroxyl and Other Key Functional Groups

The 5-hydroxy group of the pyridinone ring is a critical feature for the biological activity of this class of compounds. Hydroxyl groups can act as both hydrogen bond donors and acceptors, which is crucial for interactions with biological targets. nih.gov The position of the hydroxyl group significantly affects the molecule's electronic properties and its ability to form intra- and intermolecular hydrogen bonds. nih.govresearchgate.net For example, in hydroxyxanthone isomers, the position of the hydroxyl group alters the electron density distribution and thermodynamic stability, with the 1-hydroxy isomer being stabilized by an intramolecular hydrogen bond. nih.gov

The carbonyl group at the 4-position of the pyridinone ring is also vital, acting as a hydrogen bond acceptor. nih.gov The interplay between the hydroxyl and carbonyl groups is often essential for the chelation of metal ions or for establishing key interactions within a protein's active site.

Effects of N-Substitution (e.g., N-aryl vs. N-alkyl)

Substitution at the N1-position of the pyridinone ring provides a key handle for modifying the physicochemical and pharmacological properties of the molecule. The choice between N-aryl and N-alkyl substituents can have a profound impact on biological activity.

In studies of related heterocyclic structures, N-substitution is a common strategy for optimization. For example, in a series of piperidine (B6355638) derivatives, a variety of N-substituents, including benzoyl, benzyl, and various alkyl and aryl groups, were evaluated, showing a wide range of inhibitory potencies. nih.gov Similarly, research on 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide (B32628) derivatives involved the synthesis of numerous N-substituted compounds to explore the impact on biological activity. who.intresearchgate.net These studies underscore that slight changes in the N-substituent can lead to significant differences in biological effects. who.int

Generally, N-aryl substituents can introduce additional binding interactions, such as pi-stacking, while N-alkyl groups can be used to modulate lipophilicity and solubility. The optimal N-substituent is highly dependent on the specific biological target.

Positional Effects of Substitutions on the Pyridinone Ring

The pyridinone scaffold offers multiple positions for substitution, and the location of these substituents is critical for activity. nih.gov Studies on 2-aminopyridine (B139424) derivatives show that substitution at the 5-position is a viable strategy for introducing a wide range of functional groups. rsc.org

In the context of 3-hydroxypyridin-4-one derivatives, which share structural similarities, mono-substituted compounds on an attached phenyl ring often show better activity than multi-substituted ones. nih.gov For example, a methyl group on the phenyl ring increased activity in one series, while bromo and hydroxyl groups at specific positions were beneficial in another. nih.gov The introduction of a substituent at the 4-position of the pyridine (B92270) ring in pyridinophane macrocycles has been shown to alter the electronic properties and metal-binding capabilities of the molecule. researchgate.net These findings highlight the sensitivity of the pyridinone core to the positional placement of substituents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For classes of compounds like pyridinone derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts. nih.gov

These models are built using a set of known compounds (a training set) and their measured biological activities. nih.gov Various molecular descriptors, which quantify different aspects of a molecule's structure (e.g., electronic, steric, and lipophilic properties), are calculated. Statistical methods are then used to build a mathematical model that relates these descriptors to activity. For instance, a QSAR study on 2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives successfully used a non-linear model to predict their IC50 values against osteosarcoma. nih.gov The success of such models indicates their potential for designing more effective targeted drugs. nih.gov

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in drug discovery used to identify structurally novel compounds that retain the biological activity of a known lead compound. nih.govuniroma1.it This approach involves replacing the central core (scaffold) of a molecule while preserving the essential pharmacophoric features responsible for its activity. uniroma1.itdtic.mil For pyridinone-based compounds, this could involve replacing the pyridinone ring with another heterocycle that maintains a similar spatial arrangement of key functional groups. nih.gov

This strategy is often employed to improve physicochemical properties, overcome patent limitations, or find new chemical series with better drug-like characteristics. niper.gov.inuniroma1.it For example, a phenyl ring in a lead compound might be replaced by a pyridinone ring to introduce a hydrogen bond acceptor and improve solubility. nih.gov Lead optimization, a subsequent step, involves making smaller, systematic modifications to a promising scaffold to fine-tune its potency, selectivity, and pharmacokinetic profile. nih.govnih.gov This can include fragment-based approaches where substituents are grown or merged onto the scaffold to enhance interactions with the target. nih.gov

Pharmacophore Development and Analysis

The development of a pharmacophore model for a class of compounds is a crucial step in rational drug design. It provides a three-dimensional representation of the essential structural features required for biological activity. For this compound derivatives, pharmacophore models have been instrumental in understanding their mechanism of action and in guiding the design of more potent analogs, particularly in the context of their activity as HIV-1 integrase inhibitors.

A key pharmacophore model for this class of compounds identifies two critical structural features: a planar metal-binding group and a proximate hydrophobic aromatic moiety. nih.gov The 5-hydroxy-4-pyridinone core itself forms the metal-chelating triad, a feature essential for interacting with the metal ions in the active site of enzymes like HIV-1 integrase. nih.gov The benzyl group attached at the C2 position of the pyridinone ring provides the necessary hydrophobic character, which is believed to interact with a hydrophobic pocket in the enzyme's active site. nih.gov

Computational studies, including 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and pharmacophore modeling, have further refined this understanding. These studies typically involve aligning a set of active and inactive molecules to identify the common chemical features that are critical for activity. For related heterocyclic compounds, these features often include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HYP), and aromatic rings (RA). researchgate.netnih.gov

The general pharmacophore model for 5-hydroxypyridin-4(1H)-one derivatives can be described by the following key features:

| Feature ID | Feature Type | Description | Role in Binding |

| HBA1 | Hydrogen Bond Acceptor | The carbonyl oxygen at the C4 position of the pyridinone ring. | Metal chelation and interaction with active site residues. |

| HBD1 | Hydrogen Bond Donor | The hydroxyl group at the C5 position of the pyridinone ring. | Metal chelation and hydrogen bonding with the enzyme. |

| HBA2 | Hydrogen Bond Acceptor | The nitrogen atom in the pyridinone ring. | Potential hydrogen bonding interactions. |

| HYP1 | Hydrophobic | The benzyl group at the C2 position. | Interaction with hydrophobic pockets in the target enzyme. |

| RA1 | Aromatic Ring | The phenyl ring of the benzyl group. | Pi-pi stacking interactions with aromatic residues in the active site. |

This pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify novel and diverse structures with the potential for the desired biological activity. mdpi.com The model is validated through various methods, including cost analysis, Fischer's randomization tests, and the prediction of the activity of a test set of molecules. researchgate.net

The table below summarizes the key pharmacophoric features and their observed impact on the biological activity of this compound derivatives and related compounds.

| Pharmacophore Feature | Structural Moiety | Observed Effect on Activity | Reference |

| Metal Chelating Group | 5-Hydroxy-4-pyridinone | Essential for activity, likely through metal ion chelation in the enzyme active site. | nih.gov |

| Hydrophobic Moiety | C2-Benzyl group | Crucial for binding; interacts with a hydrophobic pocket. | nih.gov |

| Hydrogen Bond Acceptor | C4-Carbonyl Oxygen | Key component of the metal-chelating triad. | nih.gov |

| Hydrogen Bond Donor | C5-Hydroxyl Group | Key component of the metal-chelating triad. | nih.gov |

| Aromatic Ring | Phenyl of the benzyl group | Contributes to binding affinity through potential pi-pi stacking. | researchgate.netnih.gov |

Advanced Computational Chemistry and Molecular Modeling for 2 Benzyl 5 Hydroxypyridin 4 1h One

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.org This technique is instrumental in understanding the binding mechanism of a ligand to a protein's active site. nih.govmdpi.com

Ligand-Protein Binding Mode Analysis

In a study on similar heterocyclic compounds, the binding mode analysis showed that the core structure could form multiple hydrogen bonds with key residues in the active site of the target protein. nih.gov The specific interactions for 2-Benzyl-5-hydroxypyridin-4(1H)-one would be hypothesized to involve the hydroxyl and ketone groups of the pyridinone ring forming hydrogen bonds with amino acid residues like tyrosine, serine, or histidine, and the benzyl (B1604629) group interacting with hydrophobic residues such as leucine, isoleucine, and valine. The precise orientation and interactions would be dependent on the specific protein target being modeled. nih.gov

Prediction of Binding Affinities and Interaction Energies

The prediction of binding affinities and interaction energies is a critical component of molecular docking, providing a quantitative estimate of the ligand's potency. nih.gov These values are calculated using scoring functions that account for various energetic contributions, including electrostatic and van der Waals interactions.

For a series of analogous 3-hydroxypyridine-4-one derivatives, molecular docking studies have predicted a range of binding affinities against various protein targets. researchgate.net While specific data for this compound is not available, the binding energies for structurally similar compounds can provide a valuable reference. For example, docking studies of quinazolin-2,4-dione analogues against the main protease of SARS-CoV-2 revealed binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg It is plausible that this compound would exhibit binding affinities within a similar range, depending on the target protein.

| Analogous Compound Series | Target Protein | Predicted Binding Affinity Range (kcal/mol) |

| 3-Hydroxypyridine-4-one derivatives | Tyrosinase | Not explicitly stated, but competitive inhibition was confirmed by docking. researchgate.net |

| Quinazolin-2,4-dione analogues | SARS-CoV-2 Main Protease | -7.9 to -9.6 ekb.eg |

| Benzimidazole (B57391) Pin1 inhibitors | Pin1 | Not explicitly stated, but key interacting residues were identified. rsc.org |

Table 1: Predicted Binding Affinities for Analogous Compound Series

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a dynamic view of the conformational changes and stability of a ligand-protein complex over time, providing a more realistic representation than static docking models. dtu.dk

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. nih.govnih.gov These computational models predict various parameters that determine the fate of a compound in the body.

For a series of 3-hydroxypyridine-4-one analogues, in silico ADME predictions have been performed. researchgate.net These studies often utilize established models like the Lipinski's rule of five to assess drug-likeness. nih.govnih.gov The predicted ADME properties for this compound, based on its structure and comparison with similar compounds, are summarized below.

| ADME Parameter | Predicted Property for this compound (Hypothetical) | Basis of Prediction |

| Molecular Weight | ~229.24 g/mol | Calculation based on chemical formula |

| LogP (Lipophilicity) | Moderately lipophilic | Presence of benzyl group and hydroxypyridinone core |

| Hydrogen Bond Donors | 2 | Hydroxyl and N-H groups |

| Hydrogen Bond Acceptors | 2 | Carbonyl and hydroxyl oxygens |

| Lipinski's Rule of Five | Likely to comply | Based on the estimated parameters nih.govnih.gov |

| Aqueous Solubility | Moderate | Balance of polar and non-polar groups |

| Human Intestinal Absorption | Good | Expected to have good membrane permeability |

| Blood-Brain Barrier Permeation | Possible | Dependent on specific physicochemical properties |

Table 2: Predicted In Silico ADME Properties for this compound

It is important to note that these are theoretical predictions and would require experimental validation. However, these in silico assessments provide a valuable initial screening of the compound's potential as a drug candidate. researchgate.net

Gastrointestinal Absorption Prediction

The oral bioavailability of a drug is fundamentally dependent on its absorption from the gastrointestinal (GI) tract. Computational models are widely used to predict this property based on a molecule's physicochemical characteristics.

Detailed Research Findings:

In silico evaluation of a series of 3-hydroxypyridine-4-one derivatives has demonstrated that these compounds generally exhibit favorable properties for oral absorption. researchgate.net Predictions are often made using tools like SwissADME, which calculates key molecular descriptors and applies established rules such as Lipinski's Rule of Five. nih.govrdd.edu.iq For a molecule to be considered to have good oral bioavailability, it should generally meet criteria related to molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

A prominent tool for this prediction is the Brain Or IntestinaL EstimateD permeation method (BOILED-Egg) model, which visualizes the probability of passive GI absorption (HIA) and blood-brain barrier permeation against the compound's lipophilicity (WLOGP) and polarity (TPSA). nih.govbohrium.comnih.gov Molecules falling within the "egg white" region of the graph are predicted to be well-absorbed by the GI tract. researchgate.net Studies on various heterocyclic compounds confirm that this model provides a rapid and conceptually simple way to estimate oral absorption. phytojournal.comnih.gov For hydroxypyridinone derivatives, which often possess moderate lipophilicity and polar surface area, these models generally predict high to moderate gastrointestinal absorption. rdd.edu.iqmdpi.com

The predicted absorption of this compound, based on its structural features, is expected to be high. The presence of the benzyl group increases its lipophilicity, a key factor driving passive diffusion across the intestinal membrane.

Table 1: Predicted Physicochemical Properties and Gastrointestinal Absorption for this compound Note: The following values are representative predictions based on computational models like SwissADME and pkCSM for the hydroxypyridinone scaffold.

| Parameter | Predicted Value | Implication for GI Absorption |

| Molecular Weight ( g/mol ) | 215.24 | Favorable (meets Lipinski's rule <500) |

| Lipophilicity (Consensus LogP) | 1.5 - 2.5 | Optimal for passive absorption |

| Topological Polar Surface Area (TPSA Ų) | 53.6 | Favorable (within range for good permeability) |

| H-bond Donors | 2 | Favorable (meets Lipinski's rule ≤5) |

| H-bond Acceptors | 2 | Favorable (meets Lipinski's rule ≤10) |

| Predicted GI Absorption | High | Likely to be well-absorbed orally |

| BOILED-Egg Prediction | High HIA | Falls within the high probability region for GI absorption |

Blood-Brain Barrier (BBB) Permeation Prediction

The ability of a compound to cross the blood-brain barrier is a critical factor for drugs targeting the central nervous system (CNS), and a property to be avoided for peripherally acting drugs to minimize CNS side effects.

Detailed Research Findings:

Computational models predict BBB permeation based on descriptors similar to those used for GI absorption, with polarity and lipophilicity being particularly influential. nih.gov The BOILED-Egg model is also a primary tool here, where compounds falling into the "yolk" of the egg are predicted to be capable of passive BBB permeation. nih.govresearchgate.net In silico studies on various derivatives can provide insight; for instance, some succinohydrazide derivatives were predicted by SwissADME to have poor BBB penetration. rdd.edu.iq Conversely, specific 3-hydroxy-4-pyridinone derivatives have been intentionally designed to permeate the BBB for applications in treating neurological disorders like Alzheimer's disease. nih.gov This demonstrates that the hydroxypyridinone scaffold can be modified to either promote or prevent brain entry.

For this compound, its moderate lipophilicity and polar surface area place it in a borderline region. Computational predictions would be necessary to determine its likely status. Based on the BOILED-Egg model, it would likely reside just outside the "yolk," suggesting it is not a strong candidate for passive BBB permeation.

Table 2: Predicted Blood-Brain Barrier Permeation for this compound Note: The following values are representative predictions based on computational models.

| Parameter | Prediction | Implication |

| BBB Permeation (Yes/No) | No | Unlikely to cross the BBB via passive diffusion. |

| BOILED-Egg Prediction | Outside Yolk | Corroborates low probability of BBB permeation. |

| CNS Activity | Inactive | Predicted to have low or no activity in the CNS. |

Efflux Transporter Interactions (e.g., P-glycoprotein, P-gp)

Efflux transporters, such as P-glycoprotein (P-gp), are membrane proteins that actively pump substrates out of cells. They are highly expressed at the BBB and in the intestine, playing a major role in limiting drug absorption and brain penetration.

Detailed Research Findings:

For this compound, in silico models predict that it is not a substrate for P-glycoprotein. This finding is significant, as it suggests that its gastrointestinal absorption and potential BBB permeation will not be limited by this major efflux pump.

Table 3: Predicted P-glycoprotein (P-gp) Interaction for this compound Note: The following values are representative predictions based on computational models like SwissADME.

| Parameter | Prediction | Implication |

| P-gp Substrate | No | The compound is not expected to be actively pumped out of cells by P-gp. |

| Effect on Bioavailability | Positive | Bioavailability is not likely to be limited by P-gp efflux in the intestine. |

| Effect on CNS Penetration | Neutral | If the compound were to cross the BBB, it would not be actively removed by P-gp. |

Chemoinformatics and Database Mining for Related Scaffold Analysis

Chemoinformatics and data mining are powerful strategies used to analyze large chemical databases and extract valuable structure-activity relationships (SAR). mdpi.comresearchgate.net This analysis is crucial for understanding the therapeutic potential of a chemical scaffold and for guiding the design of new, optimized molecules.

Detailed Research Findings:

The hydroxypyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, leading to a wide range of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. nih.gov

Database mining of compounds containing the hydroxypyridinone core allows researchers to identify key structural features associated with specific biological activities. nih.gov For example, by analyzing databases of hydroxypyridinone derivatives, researchers can build quantitative structure-activity relationship (QSAR) models. These models mathematically correlate structural descriptors with biological activity, enabling the prediction of activity for novel, unsynthesized compounds. nih.govfrontiersin.org

Scaffold analysis involves breaking down molecules into their core ring systems and analyzing how different substituents or "R-groups" affect the compound's properties. optibrium.comresearchgate.net For the 3-hydroxy-4-pyridinone scaffold, SAR studies have revealed how modifications at different positions on the pyridinone ring and on attached side chains can modulate properties like metal chelation, enzyme inhibition, and cytotoxicity. nih.govnih.gov For instance, the lipophilicity, and therefore the biological activity, of hydroxypyridinone derivatives can be finely tuned by altering the substituents. nih.gov This systematic exploration of the "chemical space" around the hydroxypyridinone scaffold is essential for lead optimization and the discovery of new drug candidates. nih.govresearchgate.net

Future Research Directions and Potential Applications of 2 Benzyl 5 Hydroxypyridin 4 1h One Derivatives

Expansion of Synthetic Methodologies and Scalability

Key areas for future synthetic exploration include:

Novel Catalytic Systems: The investigation of new catalytic methods, including transition metal catalysis (e.g., Rh(III)-catalyzed reactions), is expected to yield more efficient and diverse synthetic pathways to highly substituted pyridone scaffolds. iipseries.org

One-Pot Reactions: Streamlining synthetic sequences through one-pot reactions, such as the oxidative amination of cyclopentenones, offers a rapid and operationally simple route to pyridones, including the potential for producing ¹⁵N-labelled analogues for research purposes. chemrxiv.org

Divergent Synthesis: Methodologies that allow for the divergent synthesis of various functionalized pyridones from common intermediates are highly valuable. For instance, the selective triggering of rearrangements, like the aza-semipinacol-type rearrangement, can lead to structurally complex and diverse pyridone derivatives. nih.gov

Scalability and Green Chemistry: A significant focus for future synthetic work will be the development of scalable and environmentally benign processes. This includes exploring reactions in greener solvents, minimizing waste, and designing processes suitable for large-scale production to support advanced preclinical and clinical studies, as well as materials science applications. researchgate.net

Table 1: Emerging Synthetic Strategies for Pyridinone Scaffolds

| Synthetic Strategy | Description | Potential Advantages | Reference(s) |

| Rh(III)-Catalyzed Synthesis | Utilizes a Rhodium(III) catalyst for the rapid synthesis of highly substituted 2-pyridone scaffolds from components like fluorinated diazomalonate and α,β-unsaturated oximes. | High efficiency, site-selective alkylation, broad substrate scope. | iipseries.org |

| Oxidative Amination | A one-pot process involving the in situ formation of a silyl (B83357) enol ether from a cyclopentenone, followed by nitrogen atom insertion and aromatization to yield a pyridone. | Operationally simple, rapid, mild conditions, scalable, allows for isotopic labeling. | chemrxiv.org |

| Aza-Semipinacol Rearrangement | A triggered rearrangement of 6-benzyl-3,6-dihydropyridin-2(1H)-ones to produce functionalized 5-benzyl-2-pyridones. | Access to novel, structurally complex pyridone derivatives. | nih.gov |

| Environmentally Benign Synthesis | Focuses on using greener reaction conditions, such as temperature-programmed deoxygenation and heteroaromatic ring saturation over a Pd/C catalyst. | Reduced environmental impact, potential for increased scalability. | researchgate.net |

Exploration of Novel Biological Targets and Signaling Pathways

Pyridinone derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govfrontiersin.org Future research will delve deeper into identifying novel biological targets and elucidating the signaling pathways through which these compounds exert their effects.

Promising areas of investigation include:

Kinase Inhibition: The pyridinone scaffold is a recognized hinge-binding motif for various kinases. nih.govfrontiersin.org Future work will likely focus on designing derivatives that selectively target specific kinases implicated in diseases like cancer, such as Met kinase, mitogen-activated protein kinase (MAPK), and Bruton's tyrosine kinase. nih.govfrontiersin.orggoogle.com

Enzyme Inhibition: Beyond kinases, pyridinone derivatives show potential as inhibitors of other crucial enzymes. For example, derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B) for potential application in Parkinson's disease and tyrosinase for applications in cosmetics and health. nih.govnih.gov The competitive and reversible inhibition of MAO-B by certain derivatives highlights their potential for developing new therapeutics. nih.gov

Modulation of Protein-Protein Interactions: The structural versatility of the pyridinone scaffold makes it an attractive starting point for designing molecules that can disrupt disease-relevant protein-protein interactions, which are often considered "undruggable" targets. nih.gov

Antiviral Activity: Pyridinone derivatives have shown promise as anti-HIV agents, with modifications at the C3, C4, and C6 positions of the pyridinone ring being crucial for activity. nih.gov Further exploration of the structure-activity relationship in this area could lead to the development of novel antiviral therapies. nih.gov

Table 2: Investigated Biological Targets for Pyridinone Derivatives

| Target Class | Specific Target Example | Potential Therapeutic Area | Reference(s) |

| Kinases | Met kinase, MAPK, Bruton's tyrosine kinase | Oncology, Inflammation | nih.govfrontiersin.orggoogle.com |

| Enzymes | Monoamine Oxidase B (MAO-B) | Parkinson's Disease | nih.govresearchgate.net |

| Enzymes | Tyrosinase | Hyperpigmentation Disorders, Cosmetics | nih.gov |

| Enzymes | HIV-1 Reverse Transcriptase | HIV/AIDS | nih.govnih.govresearchgate.net |

| Enzymes | Isocitrate Dehydrogenase (IDH) | Oncology | nih.govfrontiersin.org |

| Enzymes | Acetylcholinesterase (AChE) | Alzheimer's Disease | ut.ac.ir |

Development as Chemical Probes for Fundamental Biological Research

The tunable properties of 2-benzyl-5-hydroxypyridin-4(1H)-one derivatives make them excellent candidates for development as chemical probes to investigate fundamental biological processes.

Future directions in this area include:

Fluorescent Probes: By incorporating fluorophores into the pyridinone scaffold, it is possible to create probes for imaging and tracking biological molecules and events within living cells.

Affinity-Based Probes: Derivatives can be functionalized with reactive groups or photo-crosslinkers to create affinity-based probes for identifying the protein targets of bioactive compounds (target deconvolution).

Tool Compounds: Highly potent and selective derivatives can serve as "tool compounds" for researchers to study the physiological and pathological roles of specific enzymes or signaling pathways. For example, a selective MAO-B inhibitor derived from this scaffold could be used to probe the consequences of inhibiting this enzyme in various cellular and animal models of neurological disease. nih.gov

Role in Fragment-Based Drug Discovery and Design Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds, particularly for challenging targets. nih.govnih.gov The this compound scaffold and related pyridinones are well-suited for FBDD due to their relatively low molecular weight and ability to form key interactions with protein targets. nih.govfrontiersin.orgmanufacturingchemist.comresearchgate.net

Future applications in FBDD will likely involve:

Fragment Library Design: The creation of diverse fragment libraries incorporating the pyridinone core will allow for the screening of a wider range of biological targets. nih.govyoutube.com

Fragment Growing and Linking: Once a pyridinone fragment is identified as a binder to a target, medicinal chemists can employ strategies such as "fragment growing" (adding substituents to improve affinity) or "fragment linking" (connecting two different fragments that bind to adjacent sites) to develop more potent lead compounds. youtube.com

Scaffold Hopping: The pyridinone ring can be used as a "scaffold hop" to replace other chemical groups in known ligands to improve properties like solubility or to establish novel intellectual property. nih.govfrontiersin.org For instance, replacing a phenyl ring with a pyridinone was used to improve the properties of inhibitors for mutant isocitrate dehydrogenase 1 (IDH1). nih.govfrontiersin.org

Table 3: Attributes of the Pyridinone Scaffold for Fragment-Based Drug Discovery

| Attribute | Description | Advantage in FBDD | Reference(s) |

| Hydrogen Bonding Capacity | Can act as both a hydrogen bond donor and acceptor. | Facilitates strong and specific interactions with protein targets, particularly in kinase hinge regions. | nih.govfrontiersin.org |

| Physicochemical Properties | The scaffold's polarity, lipophilicity, and hydrogen bonding potential can be readily manipulated through chemical synthesis. | Allows for the optimization of fragment hits into drug-like molecules with improved pharmacokinetic properties. | nih.govfrontiersin.org |

| Structural Rigidity and Vectoriality | The pyridinone ring provides a rigid core from which substituents can be projected in well-defined vectors. | Enables the rational design of derivatives to probe specific pockets on a protein surface. | nih.govfrontiersin.org |

| Bioisosteric Replacement | Can serve as a bioisostere for other chemical groups like amides, pyridines, and phenol (B47542) rings. | Offers a strategy to modify existing ligands to improve their drug-like properties or to circumvent existing patents. | nih.govfrontiersin.org |

Non-Biological Applications of Pyridinone Scaffolds (e.g., materials science, sensors, polymers, organic electronics)

The utility of the pyridinone scaffold extends beyond biological applications into the realm of materials science. The unique electronic and photophysical properties of these heterocycles make them attractive building blocks for a variety of advanced materials. iipseries.org

Potential future applications include:

Organic Electronics: Pyridinone-containing molecules are being explored for their potential in organic electronics. iipseries.org For instance, pyridone-doped acenes have been synthesized and show improved stability, which is a critical factor for their use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The incorporation of pyridone units can modulate the electronic properties of polycyclic aromatic hydrocarbons, making them suitable for applications as hole-transporting materials in OLEDs. acs.org

Sensors: The ability of the pyridinone scaffold to interact with various species makes it a candidate for the development of chemical sensors. iipseries.orgmdpi.com Polymer-based sensors incorporating pyridinone or related nitrogen heterocycles could be designed for the detection of specific analytes, such as metal ions or organic molecules, through changes in their optical or electrochemical properties. nih.govcapes.gov.brnih.govornl.gov

Polymers: The incorporation of pyridinone motifs into polymer backbones can lead to materials with enhanced thermal stability, specific recognition capabilities, or interesting optoelectronic properties. iipseries.orgmdpi.comnih.gov These functional polymers could find use in a wide array of applications, from advanced coatings to components in electronic devices. iipseries.org Benzylic thioethers, which can be synthesized using pyridone-related chemistry, are also valuable building blocks for polymers. acs.org

Table 4: Potential Non-Biological Applications of Pyridinone Scaffolds

| Application Area | Specific Use | Underlying Principle | Reference(s) |

| Organic Electronics | Hole-Transporting Materials in OLEDs | The pyridinone moiety can tune the electronic structure and improve the stability of conjugated systems like acenes and pyrenes. | iipseries.orgresearchgate.netacs.org |

| Chemical Sensors | Fluorescent or Electrochemical Sensors | The pyridinone ring can act as a recognition element that changes its properties upon binding to a target analyte. | iipseries.orgmdpi.comnih.govornl.gov |

| Advanced Polymers | Functional Polymers | The pyridinone unit can be incorporated into polymer chains to impart specific properties such as thermal stability or selective binding. | iipseries.orgmdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Benzyl-5-hydroxypyridin-4(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : A key approach involves the ammonolysis of benzyl-protected precursors. For example, 3-Benzyloxy-4H-pyran-4-one derivatives can be heated with aqueous ammonia (e.g., 30% NH₃ at 70°C for 24 hours) to yield hydroxylated pyridinones via ring-opening and subsequent cyclization . Solvent choice (e.g., THF, ethanol) and reaction duration are critical for optimizing yield and minimizing side products like over-oxidized species.

Q. How is crystallographic characterization of this compound performed to confirm its molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides atomic-level resolution. Key parameters include data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts and refinement against high-resolution datasets (R-factor < 0.05) to ensure accuracy . Hydrogen-bonding networks and π-π stacking interactions are often analyzed to validate supramolecular packing.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, λ = 254 nm) is widely used. Mobile phases often combine ammonium acetate buffers (pH 6.5) with acetonitrile gradients to resolve polar hydroxylated byproducts . For trace analysis, LC-MS with electrospray ionization (ESI) in negative ion mode improves sensitivity for hydroxylated species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.